Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinyl group with a thienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with thienyl-substituted imidazolidinones under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions. The use of catalysts like palladium or rhodium complexes can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thienyl-substituted imidazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoic acid or imidazolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, imidazolidines, and various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2-hydroxybenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Imidazolidinyl compounds: Similar compounds include imidazolidinyl urea and imidazolidinyl thiourea
Uniqueness
Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- stands out due to its unique combination of a benzoic acid moiety with a thienyl-substituted imidazolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
651749-14-3 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-(2-oxo-3-thiophen-2-ylimidazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(18)10-3-1-4-11(9-10)15-6-7-16(14(15)19)12-5-2-8-20-12/h1-5,8-9H,6-7H2,(H,17,18) |
InChI Key |
DTCUORJOLDXQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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